This compound is classified as an organic heterocyclic compound due to the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It can be further classified under fluorinated compounds because of the difluorobenzyl substituent.
The synthesis of N-(3,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of N-(3,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The compound's structure can be represented using SMILES notation: CC1=C(C=NN1C)CNCC2=NN(C(=C2)C(F)(F)F)C
, indicating the arrangement of atoms and functional groups.
N-(3,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for N-(3,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine often involves its interaction with specific biological targets such as enzymes or receptors.
Studies using molecular docking simulations can provide insights into binding affinities and interaction modes with target proteins.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; insoluble in water |
The physical properties are crucial for understanding its behavior in different environments and applications.
N-(3,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has several potential applications:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: